N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide” is a compound that contains a benzimidazole moiety . Benzimidazoles are a class of heterocyclic compounds in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring . They possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .
Aplicaciones Científicas De Investigación
- Benzimidazole derivatives have shown significant antimicrobial properties. They inhibit the growth of bacteria, fungi, and parasites. For instance, some benzimidazole-based compounds exhibit antibacterial activity against Salmonella typhi and other pathogens .
- Reference :
- Benzimidazoles exhibit promising anticancer activity. Researchers have synthesized novel benzimidazole derivatives and evaluated their effects against various cancer cell lines. For example, compounds with benzimidazole scaffolds have been tested against lung, ovarian, melanoma, renal, prostate, and breast cancer cells .
- Reference :
- Recent research has explored benzimidazole derivatives as potential inhibitors of the interleukin-6 (IL-6)/JAK/STAT3 pathway. These compounds may have implications in inflammatory diseases and cancer .
- Reference :
Antimicrobial Activity
Anticancer Properties
Inhibition of IL-6/STAT3 Pathway
Inhibition Against Bacterial and Tuberculosis Strains
Mecanismo De Acción
Target of Action
The primary targets of N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide are cancer cells, specifically human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold influences the anticancer activity .
Mode of Action
N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide interacts with its targets by binding to the cancer cells. The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) enhances the anticancer activity, while the presence of electron-withdrawing groups (–NO 2, –CF 3) on the phenyl group at the 2-position of the benzimidazole ring decreases the ability of inhibition .
Biochemical Pathways
Benzimidazole derivatives, which are structural isosters of naturally occurring nucleotides, can interact easily with the biopolymers of the living system .
Result of Action
N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide exhibits significant cytotoxicity against cancer cells. For example, compounds 10e (NSC D-762842/1) and 11s (NSC D-764942/1) have shown remarkable cytotoxicity with GI 50 values ranging between “0.589–14.3 µM” and “0.276–12.3 µM,” respectively, in the representative nine subpanels of human tumor cell lines .
Propiedades
IUPAC Name |
N-[3-(benzimidazol-1-yl)propyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-6-14(18)15-9-5-10-17-11-16-12-7-3-4-8-13(12)17/h3-4,7-8,11H,5,9-10H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJYJLWHMHPHTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCCN1C=NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.